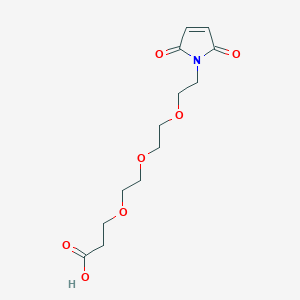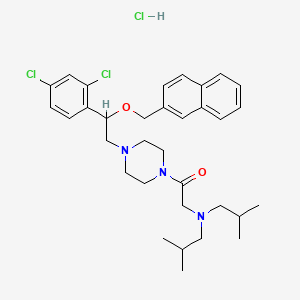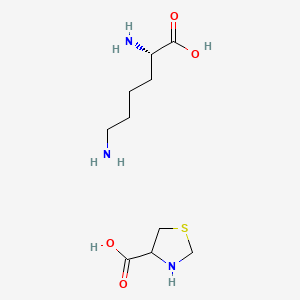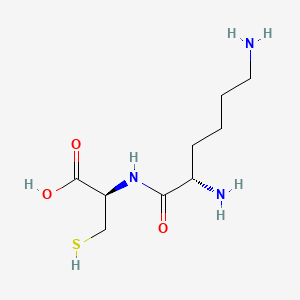
Mal-PEG3-acid
Overview
Description
Mal-PEG3-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO7 . It has a molecular weight of 301.3 g/mol .Chemical Reactions Analysis
The maleimide group of this compound will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.3 g/mol .Scientific Research Applications
Enhancing Circulation Half-life
N-terminal site-specific PEGylation, particularly using Mal-PEG3-acid, has been demonstrated to significantly enhance the circulation half-life of biopharmaceuticals. This method, applied to immune-modulating agents like Thymosin alpha 1, utilizes the covalent attachment of polyethylene glycol (PEG) to increase clinical efficacy. The resultant products exhibit increased stability and immunoactivity, making this approach promising for improving the pharmacokinetics of therapeutic agents (Peng et al., 2019).
Quantitative Analysis in Drug Delivery Studies
Methoxy(polyethylene glycol)-maleimide (mPEG-mal), a derivative of PEG used for thiol PEGylation of proteins, is integral in drug delivery research. Challenges in its quantitative analysis due to degradation in aqueous media have led to the development of a direct and reproducible spectrophotometric method. This method efficiently quantifies free and protein-bound mPEG-mal in thiol PEGylation reaction mixtures, addressing a critical need in drug delivery and protein conjugation studies (Nanda et al., 2016).
Insights into PEG-Maleimide Modified Proteins
The study of PEG-maleimide (MAL) modified proteins, commonly analyzed by SDS-PAGE, has revealed an unexpected loss of intact PEG chains during routine analysis. This finding suggests an alternate degradation route for maleimide-thiol conjugates, offering insights into the accurate characterization of such modified proteins and peptides (Zhang et al., 2015).
Addressing Impurities in Raw Materials for Therapeutic Proteins
In the PEGylation of therapeutic proteins, controlling impurities like bisfunctional maleimide-PEG in raw materials such as mono-mal-PEG is crucial. The development of chromatographic methods for the separation and detection of these impurities ensures the quality of mono-mal-PEG as a raw material, directly impacting the efficacy and safety of therapeutic proteins (Tang et al., 2012).
Drug Delivery and Cancer Treatment
Multifunctional polymeric micelles incorporating this compound have shown potential in selectively eliminating cancer cells. These micelles enhance cancer cell uptake and respond to specific stimuli like MMP-2 to release anticancer drugs in a targeted manner, marking a significant advance in cancer treatment methodologies (Chen et al., 2015).
Mechanism of Action
Target of Action
Mal-PEG3-acid, a polyethylene glycol (PEG) linker, primarily targets molecules with thiol groups and primary amine groups . The maleimide group in this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mode of Action
This compound interacts with its targets through covalent bonding. The maleimide group in this compound forms a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
It is known that peg linkers like this compound are often used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that this compound could potentially influence protein degradation pathways.
Pharmacokinetics
The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the maleimide group with thiol groups can be affected by pH . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous media , suggesting that the presence of water could influence the action of this compound
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
Biochemical Analysis
Biochemical Properties
Maleimido-tri(ethylene glycol)-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the preparation of neolymphostin-based ADC precursors for site-specific cysteine mutant trastuzumab-A114C conjugation .
Cellular Effects
The effects of Maleimido-tri(ethylene glycol)-propionic acid on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Maleimido-tri(ethylene glycol)-propionic acid exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimido-tri(ethylene glycol)-propionic acid change over time. It has been observed that the product’s stability, degradation, and any long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Maleimido-tri(ethylene glycol)-propionic acid vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Maleimido-tri(ethylene glycol)-propionic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it also affects metabolic flux or metabolite levels .
Transport and Distribution
Maleimido-tri(ethylene glycol)-propionic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .
Subcellular Localization
The subcellular localization of Maleimido-tri(ethylene glycol)-propionic acid and its effects on its activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO7/c15-11-1-2-12(16)14(11)4-6-20-8-10-21-9-7-19-5-3-13(17)18/h1-2H,3-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOTVPQFVYTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518044-40-1 | |
| Record name | 3-[2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)










